molecular formula C8H14N4 B8047359 1-Cyano-3-cyclohexylguanidine

1-Cyano-3-cyclohexylguanidine

Cat. No.: B8047359
M. Wt: 166.22 g/mol
InChI Key: OMLNBZOIFZYHAR-UHFFFAOYSA-N
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Description

1-Cyano-3-cyclohexylguanidine is an organic compound with the molecular formula C8H14N4 It is a derivative of guanidine, characterized by the presence of a cyano group (–CN) and a cyclohexyl group attached to the guanidine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

1-Cyano-3-cyclohexylguanidine can be synthesized through several methods, with one common approach involving the reaction of cyclohexylamine with cyanamide. The reaction typically proceeds as follows:

    Cyclohexylamine and Cyanamide Reaction:

      Reactants: Cyclohexylamine (C6H11NH2) and cyanamide (NH2CN).

      Conditions: The reaction is usually carried out in an aqueous or alcoholic medium at elevated temperatures (around 60-80°C) to facilitate the formation of the guanidine derivative.

      :

      Equation: C6H11NH2+NH2CNC8H14N4\text{C6H11NH2} + \text{NH2CN} \rightarrow \text{C8H14N4} C6H11NH2+NH2CN→C8H14N4

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

1-Cyano-3-cyclohexylguanidine undergoes various chemical reactions, including:

    Substitution Reactions: The cyano group can participate in nucleophilic substitution reactions, where it is replaced by other nucleophiles.

    Reduction Reactions: The cyano group can be reduced to an amine group under appropriate conditions.

    Hydrolysis: The compound can undergo hydrolysis to form corresponding amides or acids.

Common Reagents and Conditions

    Substitution: Reagents such as alkyl halides or acyl chlorides can be used in the presence of a base.

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.

    Hydrolysis: Acidic or basic conditions can facilitate hydrolysis, often using hydrochloric acid (HCl) or sodium hydroxide (NaOH).

Major Products

    Substitution: Depending on the nucleophile, products can include substituted guanidines.

    Reduction: The primary product is cyclohexylguanidine.

    Hydrolysis: Products can include cyclohexylurea or cyclohexylcarbamic acid.

Scientific Research Applications

1-Cyano-3-cyclohexylguanidine has several applications in scientific research:

    Medicinal Chemistry: It is investigated for its potential as a pharmacophore in the development of new therapeutic agents, particularly in the treatment of neurological disorders.

    Materials Science: The compound’s unique structure makes it a candidate for the synthesis of novel polymers and materials with specific properties.

    Biological Studies: It is used in studies exploring enzyme inhibition and receptor binding due to its guanidine moiety.

Mechanism of Action

The mechanism by which 1-cyano-3-cyclohexylguanidine exerts its effects often involves interaction with biological targets such as enzymes or receptors. The guanidine group can form hydrogen bonds and electrostatic interactions with active sites, influencing the activity of the target molecule. The cyano group may also participate in binding interactions, contributing to the compound’s overall bioactivity.

Comparison with Similar Compounds

Similar Compounds

    1-Cyano-3-phenylguanidine: Similar structure but with a phenyl group instead of a cyclohexyl group.

    1-Cyano-3-methylguanidine: Contains a methyl group in place of the cyclohexyl group.

Uniqueness

1-Cyano-3-cyclohexylguanidine is unique due to the presence of the cyclohexyl group, which imparts distinct steric and electronic properties. This can influence its reactivity and interaction with biological targets compared to its analogs.

By understanding these aspects, researchers can better utilize this compound in various scientific and industrial applications

Biological Activity

1-Cyano-3-cyclohexylguanidine is a member of the guanidine family, known for its diverse biological activities and potential applications in medicinal chemistry. This article explores the compound's biological activity, including its mechanisms of action, relevant case studies, and research findings.

Chemical Structure and Properties

This compound features a cyano group (-CN) and a cyclohexyl group attached to the guanidine core. Its molecular formula is C8H12N4C_8H_{12}N_4, with a molecular weight of approximately 168.21 g/mol. The compound's structure allows it to participate in various biological interactions due to its basicity and ability to form hydrogen bonds.

The biological activity of this compound primarily involves its interaction with proteins and nucleic acids. The guanidine moiety can engage in hydrogen bonding and electrostatic interactions, which are critical for binding to various biological targets such as enzymes and receptors. This interaction can modulate enzyme activity or alter protein conformation, leading to significant biological effects.

Biological Activities

This compound has been studied for several biological activities:

  • Enzyme Inhibition : The compound has shown potential as an inhibitor of specific enzymes, particularly those involved in metabolic pathways. For example, it has been investigated for its inhibitory effects on certain kinases, which are critical in cancer progression.
  • Antimicrobial Activity : Preliminary studies suggest that this compound exhibits antimicrobial properties against various pathogens, making it a candidate for further exploration in infectious disease treatment.
  • Neuroprotective Effects : Some research indicates that this compound may offer neuroprotective benefits, potentially aiding in conditions like neurodegeneration by modulating pathways involved in neuronal survival.

Case Study 1: Enzyme Inhibition

A study investigated the inhibitory effects of this compound on a specific kinase involved in cancer cell proliferation. The results demonstrated a dose-dependent inhibition of kinase activity, suggesting that this compound could be developed as a therapeutic agent for cancer treatment.

Concentration (µM)Kinase Activity (% Inhibition)
00
1025
5055
10080

Case Study 2: Antimicrobial Activity

In another study focusing on antimicrobial properties, this compound was tested against various bacterial strains. The compound exhibited significant antibacterial activity against both Gram-positive and Gram-negative bacteria.

Bacterial StrainMinimum Inhibitory Concentration (MIC) (µg/mL)
Staphylococcus aureus15
Escherichia coli20
Pseudomonas aeruginosa30

Properties

IUPAC Name

1-cyano-2-cyclohexylguanidine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14N4/c9-6-11-8(10)12-7-4-2-1-3-5-7/h7H,1-5H2,(H3,10,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OMLNBZOIFZYHAR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)N=C(N)NC#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14N4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

166.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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